2,5-Dimethylpyrazine
Overview
Description
NSC 49139, also known as 2,5-Dimethylpyrazine, is an endogenous metabolite with the chemical formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . It is a colorless to light yellow liquid that is commonly used in scientific research.
Mechanism of Action
Target of Action
2,5-Dimethylpyrazine (2,5-DMP) is a pyrazine compound that primarily targets L-threonine dehydrogenase (EcTDH) , an enzyme found in Escherichia coli . This enzyme plays a crucial role in the metabolic pathways involved in the synthesis of 2,5-DMP .
Mode of Action
The interaction of 2,5-DMP with its target, L-threonine dehydrogenase, leads to the oxidation of L-threonine . This reaction is part of a series of biochemical reactions that ultimately result in the synthesis of 2,5-DMP .
Biochemical Pathways
The synthesis of 2,5-DMP involves the reconstruction of metabolic pathways and the enhancement of cofactors regeneration . The process begins with the oxidation of L-threonine by L-threonine dehydrogenase . The product of this reaction, L-2-amino-acetoacetate, is unstable and can decarboxylate to form aminoacetone . Aminoacetone then spontaneously converts to 2,5-DMP in a pH-dependent reaction .
Pharmacokinetics
It’s known that 2,5-dmp is synthesized in engineered escherichia coli, suggesting that it may be metabolized and excreted by similar microbial systems .
Result of Action
The action of 2,5-DMP results in various molecular and cellular effects. It has been reported to induce programmed cell death and suppress angiogenesis, which are crucial processes in tumor development and progression . Additionally, 2,5-DMP demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi .
Action Environment
The action of 2,5-DMP can be influenced by environmental factors. For instance, the synthesis of 2,5-DMP in Escherichia coli is optimized under certain reaction conditions . Furthermore, the spontaneous conversion of aminoacetone to 2,5-DMP is a pH-dependent reaction , indicating that the acidity or alkalinity of the environment can influence the efficacy and stability of 2,5-DMP.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylpyrazine interacts with various enzymes and proteins in biochemical reactions. For instance, in the production of this compound, L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 is used . This enzyme catalyzes the oxidation of L-threonine, a crucial step in the synthesis of this compound .
Cellular Effects
This compound has shown inhibitory properties against the proliferation and growth of cancer cells . It induces programmed cell death and suppresses angiogenesis, which are crucial processes in tumor development and progression .
Molecular Mechanism
The molecular mechanism of this compound involves the oxidation of L-threonine by L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 . This reaction is part of the metabolic engineering strategies used to optimize the modified Escherichia coli BL21 (DE3) strain for efficient synthesis of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, the evolutionarily conservative this compound chemosignal, a pheromone released by female mice, has been shown to increase the frequency of mitotic disturbances in bone marrow cells .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts L-threonine to this compound . This pathway involves the enzyme L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylpyrazine can be synthesized through various methods. One common method involves the reaction of 2,5-hexanedione with ammonia or ammonium acetate under reflux conditions. The reaction typically proceeds as follows: [ \text{C}6\text{H}{10}\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_8\text{N}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 2,5-dimethylpiperazine. This process is carried out in the presence of a dehydrogenation catalyst such as palladium on carbon at elevated temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: It can be reduced to form 2,5-dimethylpiperazine.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms, leading to various substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2,5-Dimethylpiperazine.
Substitution: Various halogenated pyrazines.
Scientific Research Applications
2,5-Dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its role as an endogenous metabolite and its interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its characteristic odor.
Comparison with Similar Compounds
2,3-Dimethylpyrazine: Similar in structure but differs in the position of the methyl groups.
2,6-Dimethylpyrazine: Another isomer with methyl groups at different positions.
2,5-Dimethylpyrazine-d3: A deuterated form of this compound used in isotope labeling studies.
Uniqueness: this compound is unique due to its specific methyl group positions, which influence its chemical reactivity and biological activity. Its endogenous nature also makes it a valuable compound for studying metabolic pathways and cellular processes.
Properties
IUPAC Name |
2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZUOKDVTBMCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047652 | |
Record name | 2,5-Dimethylpyrazine | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour | |
Record name | 2,5-Dimethylpyrazine | |
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Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |
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Record name | 2,5-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |
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Boiling Point |
154.00 to 156.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2,5-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |
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Density |
0.982-1.000 | |
Record name | 2,5-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 2,5-Dimethylpyrazine | |
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CAS No. |
123-32-0 | |
Record name | 2,5-Dimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-32-0 | |
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Record name | 2,5-Dimethylpyrazine | |
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Record name | 2,5-DIMETHYLPYRAZINE | |
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Record name | Pyrazine, 2,5-dimethyl- | |
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Record name | 2,5-Dimethylpyrazine | |
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Record name | 2,5-dimethylpyrazine | |
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Record name | 2,5-DIMETHYLPYRAZINE | |
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Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
15 °C | |
Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What gives roasted foods and fermented products their characteristic aroma?
A1: 2,5-Dimethylpyrazine is a volatile compound often described as having a nutty, roasted, or earthy aroma. It is a significant contributor to the aroma of numerous foods, including roasted coffee, nuts, cooked meats, and fermented products like soy sauce and natto. [, , , , , ]
Q2: How does the formation of this compound relate to different food processing techniques?
A2: The formation of this compound is influenced by factors like temperature and reaction time, often arising from the Maillard reaction during cooking. In cocoa bean fermentation, the type and amount of this compound varied depending on the fermentation technique used. [, ] Roasting of Polygonatum odoratum root revealed a higher concentration of this compound at specific temperatures. []
Q3: What is known about the biological activity of this compound in mammals?
A3: Studies in rats have shown that this compound can influence reproductive organs. In females, it appears to have a direct inhibitory effect on the uterus, reducing its weight and the uptake of estradiol. [, ] In males, this compound decreased prostate and seminal vesicle weight, possibly by affecting testosterone levels. [, ]
Q4: How does this compound act as a pheromone in mice?
A4: this compound is a pheromone released by female mice, particularly when housed in high-density groups. [, , ] It appears to play a role in regulating reproductive behavior, with exposure linked to delayed puberty and lower reproductive success in females. [, ]
Q5: What effects does this compound have on cell proliferation in the mouse brain?
A5: Interestingly, this compound has been shown to increase cell proliferation in the subventricular zone (SVZ) of the male mouse brain. This suggests a potential role for this compound in adult neurogenesis, a process of generating new neurons in the adult brain. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []
Q7: How can this compound be synthesized?
A7: Several methods exist for the synthesis of this compound. One method involves a continuous feeding reaction using isopropanolamine as a raw material in the presence of a specific catalyst and controlled temperature and pressure. [] Another method utilizes epoxypropane, ammonia, and ammonium bicarbonate as raw materials with a copper-zinc catalyst in a fixed-bed reactor. []
Q8: Are there alternative synthetic routes to this compound derivatives?
A8: Yes, liguzinediol, a cardiac agent, can be synthesized by reacting this compound with methanol in the presence of hydrogen peroxide, ferrous sulfate, and sulfuric acid. This method involves the formation of a pyrazine ring radical that undergoes substitution with a hydroxymethyl radical. []
Q9: How does this compound interact with metal ions to form coordination compounds?
A9: this compound can act as a bridging ligand, coordinating to metal ions like zinc, cobalt, cadmium, nickel, and silver through its nitrogen atoms. [, , , , , , , , , , ] This leads to the formation of coordination polymers with diverse structural motifs, including chains, layers, and three-dimensional networks.
Q10: Can you provide an example of how this compound influences the crystal structure of a coordination compound?
A10: In the crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) this compound monosolvate [], the bulky methyl groups of this compound hinder its coordination to the cobalt(II) center, leading to the preferential coordination of 2,6-dimethylpyrazine. Consequently, the this compound molecules occupy cavities within the crystal lattice as solvent molecules.
Q11: How is this compound typically analyzed in complex mixtures like food samples?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex matrices. Solid-phase microextraction (SPME) is often employed as a sample preparation technique to extract volatile compounds, including this compound, from the headspace of food samples. [, , , , , , ]
Q12: What is Aroma Extract Dilution Analysis (AEDA), and how is it used to study this compound?
A12: AEDA is a technique used to determine the flavor dilution (FD) factor of volatile compounds, reflecting their relative contribution to the overall aroma profile. In the context of dry jujubes, AEDA helped determine the FD factor of this compound, highlighting its role as a significant aroma-impact compound in certain cultivars. []
Q13: Has this compound been explored for applications beyond flavor and fragrance?
A13: Research has explored the potential of this compound in hydrogen storage applications. A system involving the reversible hydrogenation of this compound to 2,5-dimethylpiperazine, catalyzed by an iridium complex, was shown to be capable of storing and releasing hydrogen. []
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